Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.
Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.
Amination: The ester is then subjected to reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride to introduce the amino group at the 3-position of the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous flow reactors to increase efficiency.
Automated Amination: Automated systems for reductive amination to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl (3R)-3-amino-3-(furan-2-YL)propanol.
Substitution: Various amides and other substituted derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
Pathways: The compound can participate in metabolic pathways involving amino acids and esters, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amino group.
3-Amino-3-(furan-2-yl)propanoic acid: Similar structure but lacks the ester group.
Furan-2-carboxylic acid: Contains the furan ring but lacks both the amino and ester groups.
Uniqueness
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
ZQCIVDVXCPAUEF-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CO1)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CO1)N |
Origin of Product |
United States |
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